molecular formula C8H9ClO B15325900 2-(3-Chloro-2-methylprop-1-en-1-yl)furan

2-(3-Chloro-2-methylprop-1-en-1-yl)furan

Cat. No.: B15325900
M. Wt: 156.61 g/mol
InChI Key: VGEWFOASYPBKPV-FNORWQNLSA-N
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Description

2-(3-Chloro-2-methylprop-1-en-1-yl)furan is an organic compound with the molecular formula C8H9ClO It is a derivative of furan, substituted with a 3-chloro-2-methylprop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylprop-1-en-1-yl)furan typically involves the reaction of furan with 3-chloro-2-methylprop-1-ene under specific conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic substitution reaction. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylprop-1-en-1-yl)furan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols. Substitution reactions can lead to a wide range of substituted furan derivatives.

Scientific Research Applications

2-(3-Chloro-2-methylprop-1-en-1-yl)furan has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylprop-1-en-1-yl)furan involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylprop-1-ene: A related compound with similar reactivity but lacking the furan ring.

    2-Methylfuran: A furan derivative with a methyl group instead of the 3-chloro-2-methylprop-1-en-1-yl group.

Uniqueness

2-(3-Chloro-2-methylprop-1-en-1-yl)furan is unique due to the presence of both the furan ring and the 3-chloro-2-methylprop-1-en-1-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

2-[(E)-3-chloro-2-methylprop-1-enyl]furan

InChI

InChI=1S/C8H9ClO/c1-7(6-9)5-8-3-2-4-10-8/h2-5H,6H2,1H3/b7-5+

InChI Key

VGEWFOASYPBKPV-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/CCl

Canonical SMILES

CC(=CC1=CC=CO1)CCl

Origin of Product

United States

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